(E)-5-(2-ethoxybenzylidene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one

Description

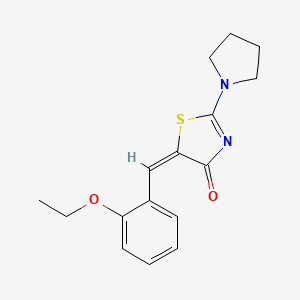

(E)-5-(2-Ethoxybenzylidene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one is a thiazolidinone derivative featuring a benzylidene substituent at the C5 position and a pyrrolidine ring at the C2 position. The ethoxy group at the ortho position of the benzylidene moiety distinguishes it from other analogs with methoxy, chloro, or hydroxy substituents. The pyrrolidine ring introduces a five-membered cyclic amine, influencing electronic and steric properties compared to piperidine or acyclic amines in related compounds .

Thiazol-4(5H)-ones are known for diverse bioactivities, including antimicrobial, antifungal, and enzyme inhibitory effects. The (E)-isomer configuration is critical for activity, as geometric isomerism affects molecular interactions with biological targets .

Properties

IUPAC Name |

(5E)-5-[(2-ethoxyphenyl)methylidene]-2-pyrrolidin-1-yl-1,3-thiazol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2S/c1-2-20-13-8-4-3-7-12(13)11-14-15(19)17-16(21-14)18-9-5-6-10-18/h3-4,7-8,11H,2,5-6,9-10H2,1H3/b14-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLLWWRPBAOPGAL-SDNWHVSQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C=C2C(=O)N=C(S2)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC=C1/C=C/2\C(=O)N=C(S2)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-5-(2-ethoxybenzylidene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer, antimicrobial, and anti-inflammatory research. This compound belongs to a class of thiazolidin-4-one derivatives, which have been extensively studied for their diverse pharmacological properties.

Chemical Structure

The structure of this compound can be represented as follows:

1. Anticancer Activity

Thiazolidin-4-one derivatives, including this compound, have shown significant anticancer properties. Research indicates that these compounds can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Studies and Findings:

- A study demonstrated that thiazolidinone derivatives exhibit cytotoxic effects on cancer cell lines, with some compounds showing IC50 values in the low micromolar range .

- In vitro assays have revealed that compounds with similar structures can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression.

2. Antimicrobial Activity

The antimicrobial properties of thiazole derivatives are well-documented. This compound has been evaluated against various bacterial and fungal strains.

Research Findings:

- A recent study reported that thiazolidinone derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives were tested against E. coli and Staphylococcus aureus, showing minimum inhibitory concentrations (MICs) as low as 31.25 µg/ml .

- The compound's efficacy was linked to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways.

3. Anti-inflammatory Activity

Thiazolidinone compounds are also recognized for their anti-inflammatory effects. They can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Experimental Evidence:

- In vitro studies have indicated that certain thiazolidinones can reduce the production of TNF-alpha and IL-6 in activated macrophages, suggesting a potential role in managing inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

- Ethoxy Group: Enhances lipophilicity, potentially improving membrane permeability.

- Pyrrolidine Ring: Contributes to the interaction with biological targets, enhancing binding affinity.

A detailed SAR analysis reveals that modifications at various positions on the thiazole ring significantly impact the compound's potency against different biological targets .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of thiazolidin-4-one derivatives, including (E)-5-(2-ethoxybenzylidene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one, in combating various bacterial strains.

Case Studies

- Gram-positive Pathogens : Research indicates that thiazolidin-4-one derivatives exhibit promising activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. For instance, certain derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 16 µg/mL against resistant strains, suggesting their potential for treating infections caused by multidrug-resistant organisms .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 16 |

| Compound B | Enterococcus faecalis | 32 |

Anticancer Properties

The anticancer potential of this compound has been explored in various cancer cell lines.

Case Studies

In vitro studies have demonstrated that thiazolidin-4-one derivatives can inhibit the growth of several cancer cell lines, including:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 0.16 |

| A2780 (Ovarian) | 0.11 |

| HT-29 (Colon) | 0.12 |

These findings suggest that compounds related to this compound could serve as leads for developing new anticancer agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the thiazole ring and the side chains can significantly influence biological activity:

| Modification | Effect on Activity |

|---|---|

| Ethoxy group | Enhances solubility |

| Pyrrolidine moiety | Increases binding affinity |

| Benzylidene linkage | Critical for anticancer activity |

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : Ethoxy (target) and methoxy (4-methoxybenzylidene) are electron-donating, while chloro (2,4-dichlorobenzylidene) is electron-withdrawing. This affects charge distribution and binding to targets like tyrosinase or microbial enzymes .

- Cyclic Amines: Pyrrolidine (5-membered) vs. piperidine (6-membered) influence conformational flexibility.

Q & A

Q. Optimization Parameters :

Advanced: How can researchers resolve contradictory data on the compound’s biological activity across studies?

Answer:

Contradictions may arise from variations in assay conditions, cell lines, or substituent effects. Methodological approaches include:

- Standardized assays : Use established protocols (e.g., SRB assay for cytotoxicity ) with controls for solvent interference (e.g., DMSO ≤0.5% ).

- SAR analysis : Compare substituent effects (e.g., ethoxy vs. methoxy groups on benzylidene) to isolate structure-activity trends .

- Dose-response validation : Replicate studies across multiple cell lines (e.g., HEPG-2, MCF-7) to confirm IC50 consistency .

Example Conflict Resolution :

If anti-inflammatory activity varies, evaluate binding affinity to COX-2 via molecular docking and compare with analogs like (E)-5-(4-propoxybenzylidene) derivatives .

Basic: What analytical techniques are critical for characterizing this compound’s structure and purity?

Answer:

- Nuclear Magnetic Resonance (NMR) : Assigns proton environments (e.g., δ 1.69–1.75 ppm for CH2 groups in thiazole rings ).

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., ~393.51 g/mol for related compounds ).

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm<sup>-1</sup> for thiazolone ).

- HPLC : Ensures enantiomeric purity (>98% for (E)-isomer) .

Advanced: How can structure-activity relationship (SAR) studies improve this compound’s therapeutic index?

Answer:

- Substituent modification : Replace the pyrrolidin-1-yl group with piperazine to enhance solubility or adjust the ethoxy group to modulate lipophilicity .

- Pharmacophore mapping : Use X-ray crystallography or DFT calculations to identify critical binding motifs (e.g., benzylidene orientation ).

- Toxicity screening : Compare IC50 in cancer (e.g., DLD-1) vs. normal (WI-38) cells to assess selectivity .

Q. SAR Table :

| Modification | Biological Impact | Reference |

|---|---|---|

| 2-ethoxy → 4-propoxy | Increased COX-2 inhibition | |

| Pyrrolidinyl → Piperazinyl | Improved water solubility |

Basic: What methodologies assess the compound’s solubility and stability for preclinical development?

Answer:

Q. Key Data :

- Related compounds show solubility <0.1 mg/mL in water, requiring formulation with cyclodextrins .

- Stability improves with electron-withdrawing substituents (e.g., fluorine at benzylidene ).

Advanced: What strategies validate target engagement in complex biological systems?

Answer:

- Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein melting shifts .

- CRISPR knockout models : Compare activity in target-knockout vs. wild-type cells .

- SPR/Biacore : Quantify binding kinetics (KD) for enzymes like HDACs .

Case Study :

For anticancer activity, validate tubulin polymerization inhibition via immunofluorescence and compare with paclitaxel .

Basic: How is in vitro cytotoxicity data translated to in vivo efficacy models?

Answer:

- Dosage extrapolation : Convert IC50 to mg/kg using allometric scaling (e.g., mouse: human = 12:1) .

- Pharmacokinetics : Assess bioavailability via IV/PO administration in rodents, monitoring plasma half-life .

- Xenograft models : Test efficacy in NUGC or MCF-7 xenografts with tumor volume metrics .

Challenges : Address metabolic instability (e.g., CYP450 metabolism) using liver microsome assays .

Advanced: What techniques ensure stereochemical purity during synthesis?

Answer:

- Chiral chromatography : Use Chiralpak columns to separate (E)/(Z) isomers .

- Circular Dichroism (CD) : Confirm configuration via Cotton effects at 250–300 nm .

- Crystallography : Resolve single-crystal structures to verify benzylidene geometry .

Yield Impact : Stereochemical purity >95% reduces off-target effects in receptor binding .

Basic: What toxicological assays are recommended for preclinical safety profiling?

Answer:

- Acute toxicity : Single-dose MTD studies in rodents (OECD 423) .

- Genotoxicity : Ames test (bacterial reverse mutation) and micronucleus assay .

- Hepatotoxicity : ALT/AST levels in serum post-administration .

Reference Data : Related thiazolones show LD50 >500 mg/kg in mice .

Advanced: How can polypharmacology effects be systematically evaluated?

Answer:

- Target panels : Screen against kinase/GPCR arrays (e.g., Eurofins LeadProfilingScreen®) .

- Network pharmacology : Build interaction maps using STRING or KEGG databases .

- Proteomics : Identify off-targets via SILAC or TMT mass spectrometry .

Example : A dual HDAC/COX-2 inhibition profile could explain anti-inflammatory and anticancer synergy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.